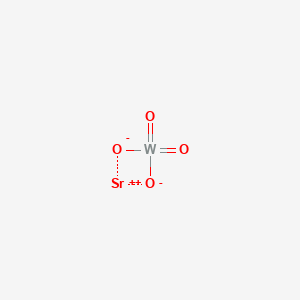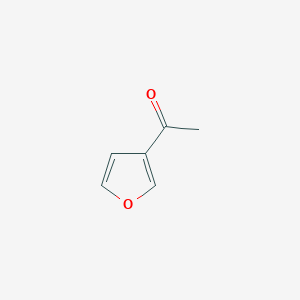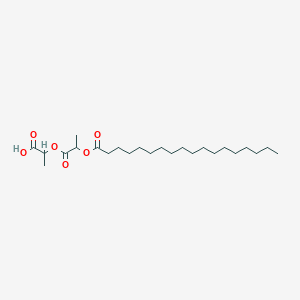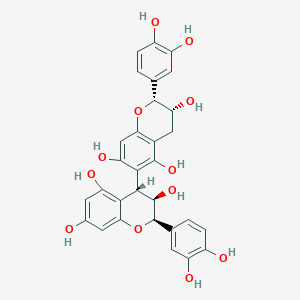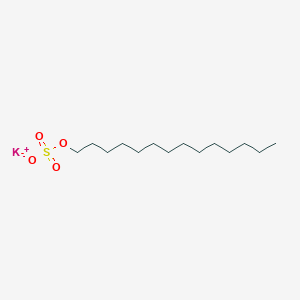
chromium(3+);disulfate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
chromium(3+);disulfate;hexahydrate is an inorganic compound with the chemical formula Cr₂(SO₄)₃·6H₂O. It is a violet solid that readily dissolves in water to form the metal aquo complex [Cr(H₂O)₆]³⁺. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(III) sulfate can be synthesized through the reaction of chromium(III) oxide (Cr₂O₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form: [ \text{Cr}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Cr}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, chromium(III) sulfate is often produced as a byproduct of chromate oxidations of various organic compounds. For example, the production of anthraquinone and quinone involves the treatment of anthracene and phenol with chromic acid, resulting in chromium(III) oxide byproduct, which is then extracted into sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Chromium(III) sulfate undergoes several types of chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl).
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc (Zn) in acidic conditions.
Substitution: Ligand exchange reactions can occur, where water molecules in the [Cr(H₂O)₆]³⁺ complex are replaced by other ligands such as chloride (Cl⁻) or sulfate (SO₄²⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Zinc (Zn) in hydrochloric acid (HCl).
Substitution: Sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) in aqueous solutions.
Major Products
Oxidation: Chromium(VI) compounds such as chromate (CrO₄²⁻).
Reduction: Chromium(II) compounds such as chromium(II) sulfate (CrSO₄).
Substitution: Complexes like [CrCl₆]³⁻ or [Cr(SO₄)₆]³⁻.
Scientific Research Applications
chromium(3+);disulfate;hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its role in glucose metabolism and potential use in treating diabetes.
Medicine: Studied for its potential therapeutic effects and toxicity.
Industry: Utilized in the tanning of leather, as a mordant in dyeing, and in the production of chrome alum.
Mechanism of Action
The mechanism of action of chromium(III) sulfate involves its interaction with biological molecules and cellular pathways. Chromium(III) ions can bind to proteins and enzymes, influencing their activity. In glucose metabolism, chromium(III) enhances the action of insulin by facilitating the binding of insulin to its receptor, thereby improving glucose uptake by cells .
Comparison with Similar Compounds
Chromium(III) sulfate can be compared with other chromium compounds such as:
Chromium(III) chloride (CrCl₃): Similar in terms of chromium oxidation state but differs in its chloride ligands.
Chromium(III) nitrate (Cr(NO₃)₃): Contains nitrate ligands and is more soluble in water compared to chromium(III) sulfate.
Chromium(III) acetate (Cr(C₂H₃O₂)₃): Contains acetate ligands and is used in different industrial applications.
Chromium(III) sulfate is unique due to its sulfate ligands, which confer specific solubility and reactivity properties, making it particularly useful in tanning and dyeing processes .
Properties
CAS No. |
15005-90-0 |
|---|---|
Molecular Formula |
Cr3H12O14S2+5 |
Molecular Weight |
456.2 g/mol |
IUPAC Name |
chromium(3+);disulfate;hexahydrate |
InChI |
InChI=1S/3Cr.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;;;2*(H2,1,2,3,4);6*1H2/q3*+3;;;;;;;;/p-4 |
InChI Key |
GEXKWFJSXLCCEG-UHFFFAOYSA-J |
SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |
Synonyms |
CHROMIC SULFATE HEXAHYDRATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


